![molecular formula C15H13ClN4 B1422575 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine CAS No. 1255147-54-6](/img/structure/B1422575.png)
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Overview
Description
“2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring. They have a wide range of applications in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinazoline core, with a chloromethyl group attached at the 2-position and a pyridin-3-ylmethyl group attached via an amine at the 4-position .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, particularly at the nitrogen atoms and any substituents. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and any substituents. Quinazolines are generally stable compounds, but the presence of the chloromethyl group could make this compound more reactive .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been widely studied for their potential anticancer properties. They can act as inhibitors for various cancer-related enzymes and receptors, potentially leading to new cancer therapies .
Antimicrobial Activity
These compounds have shown promise in combating microbial infections, including those resistant to current treatments, by targeting specific bacterial and fungal pathways .
Anti-inflammatory Properties
Some quinazoline derivatives exhibit significant anti-inflammatory effects, which could be useful in the treatment of chronic inflammatory diseases .
Antiviral and Antifungal Effects
The structural versatility of quinazoline allows for the development of compounds with antiviral and antifungal activities, expanding the arsenal against infectious diseases .
Antidiabetic Effects
Research indicates that quinazoline derivatives may play a role in managing diabetes by influencing biological pathways related to glucose metabolism .
Neuroprotective Effects
There is emerging evidence that quinazoline compounds could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c16-8-14-19-13-6-2-1-5-12(13)15(20-14)18-10-11-4-3-7-17-9-11/h1-7,9H,8,10H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBYCOZZSHPAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192333 | |
Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
CAS RN |
1255147-54-6 | |
Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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